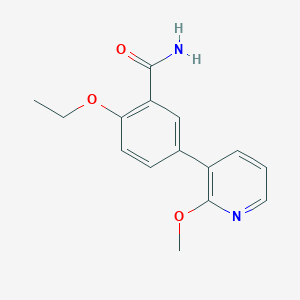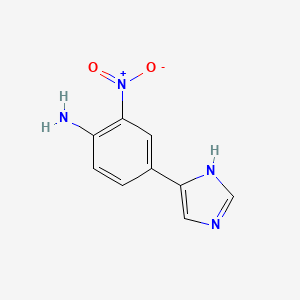
N,N-diethyl-3-(4-methoxyphenoxy)-1-propanamine
Übersicht
Beschreibung
N,N-diethyl-3-(4-methoxyphenoxy)-1-propanamine, commonly known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
DMPP binds to the α7 nAChR, leading to the opening of the ion channel and the influx of calcium ions into the cell. This calcium influx triggers various downstream signaling pathways, including the activation of protein kinases and the release of neurotransmitters such as acetylcholine and glutamate. These signaling pathways play a crucial role in the regulation of neuronal excitability, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects, including the modulation of neuronal excitability, the enhancement of synaptic plasticity, and the regulation of inflammation. DMPP can also increase the release of acetylcholine and glutamate, which are neurotransmitters that play a crucial role in cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages as a research tool, including its high selectivity for the α7 nAChR and its ability to modulate various downstream signaling pathways. However, DMPP also has some limitations, including its relatively short half-life and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DMPP, including the development of more potent and selective α7 nAChR agonists, the investigation of the molecular mechanisms underlying the effects of DMPP on synaptic plasticity and cognitive function, and the evaluation of DMPP as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease.
In conclusion, DMPP is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. As an α7 nAChR agonist, DMPP can modulate various physiological and pathological processes, including learning and memory, synaptic plasticity, inflammation, and neuroprotection. DMPP has several advantages as a research tool, including its high selectivity for the α7 nAChR and its ability to modulate various downstream signaling pathways. However, further research is needed to fully understand the molecular mechanisms underlying the effects of DMPP and to evaluate its potential as a therapeutic agent for cognitive disorders.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential applications in the field of neuroscience. As an α7 nAChR agonist, DMPP can modulate the activity of this receptor, which is involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, inflammation, and neuroprotection. DMPP has been shown to enhance cognitive function and memory in animal models, making it a potential therapeutic agent for cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-(4-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-15(5-2)11-6-12-17-14-9-7-13(16-3)8-10-14/h7-10H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGMACKPMSEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)
![1-[3-(4-fluorophenoxy)propyl]pyrrolidine](/img/structure/B3846664.png)

![4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride](/img/structure/B3846673.png)
![4-[3-(3,5-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846675.png)

![1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide](/img/structure/B3846690.png)
![4-{[4-(diethylamino)butyl]thio}phenol hydrochloride](/img/structure/B3846699.png)

![4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846707.png)
![1-[5-(4-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B3846713.png)

![N-[1-(4-methylphenyl)ethyl]-2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B3846720.png)
![1-[5-(2,6-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B3846728.png)